molecular formula C10H9FO2 B12525269 1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene CAS No. 749874-25-7

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene

Katalognummer: B12525269
CAS-Nummer: 749874-25-7
Molekulargewicht: 180.17 g/mol
InChI-Schlüssel: XFISOXHJPNIBDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H9FO2. It is a derivative of benzene, featuring an ethynyl group, a fluorine atom, and a methoxymethoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a fluorobenzene derivative.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxymethoxy Group Addition: The methoxymethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the methoxymethoxy group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Nucleophilic Substitution: The methoxymethoxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the fluorine atom and methoxymethoxy group can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-fluorobenzene: Lacks the methoxymethoxy group, making it less versatile in certain reactions.

    4-Ethynyl-2-fluoro-1-methylbenzene: Contains a methyl group instead of a methoxymethoxy group, altering its reactivity and applications.

    1-Fluoro-2-(methoxymethoxy)benzene: Lacks the ethynyl group, limiting its use in reactions that require this functional group.

The presence of the ethynyl, fluorine, and methoxymethoxy groups in this compound makes it unique and valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

749874-25-7

Molekularformel

C10H9FO2

Molekulargewicht

180.17 g/mol

IUPAC-Name

1-ethynyl-4-fluoro-2-(methoxymethoxy)benzene

InChI

InChI=1S/C10H9FO2/c1-3-8-4-5-9(11)6-10(8)13-7-12-2/h1,4-6H,7H2,2H3

InChI-Schlüssel

XFISOXHJPNIBDN-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=CC(=C1)F)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.